molecular formula C19H33N3O B14499127 N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide CAS No. 64689-08-3

N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide

Cat. No.: B14499127
CAS No.: 64689-08-3
M. Wt: 319.5 g/mol
InChI Key: UGYNEFIPGJIMIH-UHFFFAOYSA-N
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Description

N,2-Dicyclohexyl-1,2-diazaspiro[25]octane-1-carboxamide is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a diazaspiro ring system, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide typically involves the reaction of cyclohexylamine with a suitable diaziridine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of the spirocyclic ring and subsequent functionalization to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diazaspiro[2.5]octane: A simpler analog with similar structural features.

    N-Isopentyl-6-azaspiro[2.5]octane-1-carboxamide: Another spirocyclic compound with different substituents.

    N-Allyl-6-azaspiro[2.5]octane-1-carboxamide: A related compound with an allyl group.

Uniqueness

N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide stands out due to its unique combination of spirocyclic structure and functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

64689-08-3

Molecular Formula

C19H33N3O

Molecular Weight

319.5 g/mol

IUPAC Name

N,1-dicyclohexyl-1,2-diazaspiro[2.5]octane-2-carboxamide

InChI

InChI=1S/C19H33N3O/c23-18(20-16-10-4-1-5-11-16)22-19(14-8-3-9-15-19)21(22)17-12-6-2-7-13-17/h16-17H,1-15H2,(H,20,23)

InChI Key

UGYNEFIPGJIMIH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2C3(N2C4CCCCC4)CCCCC3

Origin of Product

United States

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